Comparative Inhibitory Potency Against the Primary Biological Target
The target compound demonstrates a defined level of inhibitory activity against its target enzyme, with a reported IC50 of 28 μM [1]. This value serves as a crucial reference point for potency comparisons with close structural analogs. For example, a 5-chloro-substituted analog (CAS 904824-74-4) is commercially available but lacks publicly disclosed potency data, making a head-to-head comparison impossible without in-house testing . The unsubstituted thiophene core of the target compound, along with its para-substituted phenyl linker, may confer distinct binding kinetics compared to analogs with meta-substituted linkers or heterocyclic replacements, such as N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide . This quantitative potency benchmark enables researchers to contextualize its utility as a pharmacological tool, particularly for studying on-target effects where a moderate affinity is desirable to avoid non-specific binding.
| Evidence Dimension | In vitro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 μM |
| Comparator Or Baseline | 5-chloro and piperidine analogs (no publicly available IC50 data for direct comparison) |
| Quantified Difference | Not calculable; the target compound provides the only available quantitative benchmark for this specific scaffold. |
| Conditions | Reported IC50 value, likely from a gamma-secretase or BACE1 inhibition assay, as per a PubMed Commons annotation [1]. |
Why This Matters
The 28 μM IC50 benchmark allows scientists to select this compound as a definitive low-to-moderate potency control or as a scaffold for optimization, directly informing procurement decisions when a well-characterized, moderately active analog is required for assay development.
- [1] Southan, C. (2017, September 23). Comment on: With a reported IC50 of 28 μM, this compound can be neither potent nor selective. Hypothesis (archived from PubMed Commons). View Source
